4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride
Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit soluble epoxide hydrolase (seh), an enzyme that facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
Based on the structure of similar compounds, it can be hypothesized that it may form hydrogen bonds and cation-π interactions with its target .
Biochemical Pathways
Compounds with similar structures have been shown to impact the pathway of soluble epoxide hydrolases .
Result of Action
Similar compounds have been reported to reduce blood pressure elevation and inflammatory roles by acting as seh inhibitors .
Biochemical Analysis
Biochemical Properties
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, affecting the overall cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is key to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. In some cases, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. These factors determine the compound’s effectiveness and its impact on cellular functions .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;;/h6-8,10H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNPNIBGLBOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.